molecular formula C4H7BF3KO2 B1487532 Potassium 3-trifluoroboratopropionate methyl ester CAS No. 1023357-63-2

Potassium 3-trifluoroboratopropionate methyl ester

Cat. No.: B1487532
CAS No.: 1023357-63-2
M. Wt: 194 g/mol
InChI Key: NPWJZDRICBCMOK-UHFFFAOYSA-N
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Description

Potassium 3-trifluoroboratopropionate methyl ester is an organoboronic ester that has garnered considerable attention in the scientific community due to its exceptional properties . This versatile reagent has been widely employed in diverse applications, ranging from organic synthesis to laboratory experiments, making it highly valuable in scientific research .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, it’s known that this compound has found utility as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols .


Molecular Structure Analysis

The molecular formula of this compound is C4H7BF3KO2 . It has a molecular weight of 194.00 .


Chemical Reactions Analysis

This compound has been utilized in various chemical reactions. Its applications extend to the synthesis of various compounds, including amino acids, peptides, and nucleic acids . Furthermore, it has been utilized in polymer synthesis, notably in the production of polyurethanes and polyamides .

Scientific Research Applications

Electrochemical Applications

Potassium 3-trifluoroboratopropionate methyl ester has been identified as a potential solvent for high-voltage electrochemical double-layer capacitors (EDLCs). Studies have shown that certain solvents like 3-cyanopropionic acid methyl ester can be used in EDLC electrolytes, allowing high salt concentrations and operative voltages up to 3.0 V. This indicates that such solvents could be promising candidates for a new class of electrolyte materials for EDLCs, enhancing the energy storage and power delivery capabilities of these devices (Schütter, Passerini, Korth, & Balducci, 2017).

Applications in Biodiesel Production

The compound has been found useful in the realm of biodiesel production. It has been involved in studies exploring the use of heterogeneous catalysts for the transesterification of refined palm oil in an ultrasound-assisted reactor. The results suggest that certain catalysts, when used in combination with methyl esters like this compound, can lead to high yields of biodiesel in a short reaction time, indicating the compound's potential role in enhancing biodiesel production efficiency (Choedkiatsakul, Ngaosuwan, & Assabumrungrat, 2013).

Catalysis and Chemical Reactions

In the field of catalysis and chemical synthesis, this compound has been implicated in various reactions. Notably, it has been used in double allylboration reactions of nitriles and acid anhydrides to form bis-allyl amines and esters. This method is mild, exhibits chemoselectivity to other electrophiles, avoids the use of metals, and employs an operationally stable and robust potassium organotrifluoroborate reagent (Ramadhar, Bansagi, & Batey, 2013).

Biochemical Analysis

Biochemical Properties

Potassium 3-trifluoroboratopropionate methyl ester plays a crucial role in various biochemical reactions. It acts as a Lewis base, forming complexes with other molecules, particularly metal ions . This ability to form complexes facilitates diverse chemical transformations. The compound is also used as a catalyst in organic synthesis, a ligand in coordination chemistry, and a reagent for the deprotection of alcohols . It interacts with enzymes, proteins, and other biomolecules, aiding in the synthesis of amino acids, peptides, and nucleic acids .

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and other biomolecules can lead to changes in cellular activities, including the regulation of metabolic pathways and the modulation of enzyme activities . These effects can vary depending on the type of cells and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with metal ions and other molecules. This interaction facilitates diverse chemical transformations and influences enzyme activities . The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. Additionally, it can induce changes in gene expression, leading to alterations in cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular activities and metabolic pathways, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular activities and metabolic processes . Threshold effects have been observed in studies, indicating that the compound’s impact on cellular functions is dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to form complexes with metal ions and other molecules plays a crucial role in its involvement in metabolic pathways. These interactions can lead to changes in enzyme activities and the regulation of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its involvement in biochemical reactions. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular functions.

Properties

IUPAC Name

potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWJZDRICBCMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674901
Record name Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023357-63-2
Record name Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium trifluoro(3-methoxy-3-oxopropyl)boranuide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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